molecular formula C22H17N5O4 B14975003 N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide

N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide

Cat. No.: B14975003
M. Wt: 415.4 g/mol
InChI Key: HJFBSHMXRRFYGA-UHFFFAOYSA-N
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Description

N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-NITROBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine with 2-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-NITROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-NITROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL)BENZAMIDE: Lacks the nitro group, resulting in different chemical properties and biological activities.

    N-(2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL)PHENYL)-4-CHLOROBENZAMIDE:

Uniqueness

N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)-4-NITROBENZAMIDE is unique due to the presence of both the pyrido[2,3-d]pyrimidine core and the nitrobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C22H17N5O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide

InChI

InChI=1S/C22H17N5O4/c1-13-12-17(26-14(2)24-20-18(22(26)29)4-3-11-23-20)9-10-19(13)25-21(28)15-5-7-16(8-6-15)27(30)31/h3-12H,1-2H3,(H,25,28)

InChI Key

HJFBSHMXRRFYGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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